5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16656968
InChI: InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2
SMILES:
Molecular Formula: C13H14N2O3
Molecular Weight: 254.31 g/mol

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8

CAS No.:

Cat. No.: VC16656968

Molecular Formula: C13H14N2O3

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 -

Specification

Molecular Formula C13H14N2O3
Molecular Weight 254.31 g/mol
IUPAC Name 5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2
Standard InChI Key XSDYUFFJOJVGMF-SQUIKQQTSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)OC(=C3)C(=O)O)([2H])[2H])[2H]
Canonical SMILES C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The non-deuterated parent compound, 5-(1-Piperazinyl)benzofuran-2-carboxylic acid, has the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . Its deuterated counterpart, 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8, retains the core structure but substitutes eight hydrogens with deuterium, increasing the molecular weight to 254.34 g/mol (calculated). The compound is identified by CAS numbers 183288-47-3 (non-deuterated) and EVT-12551116 (deuterated form) .

Structural Features

The molecule comprises a benzofuran ring substituted at the 5-position with a piperazine group and at the 2-position with a carboxylic acid. Key structural identifiers include:

  • InChI Key: XSDYUFFJOJVGMF-UHFFFAOYSA-N

  • SMILES: O=C(O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3

Deuteration typically occurs at the piperazine ring’s hydrogen positions, altering vibrational frequencies and isotopic distribution without significantly affecting steric or electronic properties.

Table 1: Comparative Molecular Properties

PropertyNon-Deuterated FormDeuterated Form (d8)
Molecular FormulaC₁₃H₁₄N₂O₃C₁₃D₈H₆N₂O₃
Molecular Weight246.26 g/mol254.34 g/mol
CAS Number183288-47-3EVT-12551116
Melting Point>209°C (dec.) Not Reported

Synthesis and Deuterium Incorporation

Synthesis of the Parent Compound

The non-deuterated form is synthesized via multi-step routes, often starting from benzofuran derivatives. Key steps include:

  • Friedel-Crafts Acylation: Introducing the carboxylic acid group at the 2-position.

  • Nucleophilic Substitution: Installing the piperazine moiety at the 5-position using piperazine under basic conditions .

Deuterium Labeling Strategies

Deuteration of 5-(1-Piperazinyl)benzofuran-2-carboxylic acid is achieved through:

  • Isotopic Exchange: Treating the piperazine ring with deuterated solvents (e.g., D₂O) under catalytic conditions.

  • Deuterated Reagents: Using deuterium-labeled piperazine (C₄D₁₀N₂) during synthesis.

Challenges include maintaining regioselectivity and minimizing isotopic dilution. Advanced techniques like deuterium gas (D₂) catalysis or enzyme-mediated exchange may improve efficiency.

Physicochemical Properties

Thermal and Solubility Profiles

The non-deuterated form is a pale brown solid with a melting point exceeding 209°C (decomposition) . It exhibits limited solubility in water but dissolves in acidic dimethyl sulfoxide (DMSO) . Deuteration slightly increases hydrophobicity, reducing aqueous solubility while enhancing lipid bilayer permeability—a critical factor in CNS drug development.

Table 2: Physical and Chemical Properties

PropertyValue (Non-Deuterated)Deuterated Form Notes
Density1.315 g/cm³ Slight increase expected
Storage Conditions2–8°C Similar
SolubilityAcidic DMSO Reduced aqueous solubility

Spectroscopic Characteristics

  • NMR: Deuterium incorporation eliminates proton signals at labeled positions, simplifying metabolic pathway analysis.

  • Mass Spectrometry: The deuterated form shows a +8 mass shift in ESI-MS, aiding quantification in biological matrices.

Applications in Pharmaceutical Research

Role in Vilazodone Synthesis

As a key intermediate, 5-(1-Piperazinyl)benzofuran-2-carboxylic acid undergoes amide coupling with 5-cyanoindole derivatives to form Vilazodone . The deuterated variant aids in:

  • Metabolic Studies: Tracking hepatic cytochrome P450 metabolism via isotopic labeling.

  • Bioavailability Optimization: Assessing deuterium’s impact on half-life and distribution.

Mechanistic Insights

Vilazodone’s dual mechanism—serotonin reuptake inhibition (SERT) and 5-HT1A partial agonism—relies on the piperazine moiety’s interaction with synaptic targets. Deuteration may attenuate first-pass metabolism, prolonging therapeutic effects.

SupplierPurityPackaging
Jia Xing Isenchem Co., Ltd>98%1g, 100mg
Nanjing Chemlin Chemical>95%250mg, 1g
CymitQuimica>97%100mg–1g

Prices range from €112–363 per gram, reflecting synthesis complexity .

Research Gaps and Future Directions

While the non-deuterated form is well-characterized, data on 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 remains sparse. Priority areas include:

  • Isotope Effect Quantification: Impact on receptor binding and enzymatic degradation.

  • Synthetic Scalability: Optimizing deuteration for industrial production.

  • Toxicological Profiling: Assessing deuterium’s influence on metabolite toxicity.

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